4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Description
4-Nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a heterocyclic compound featuring a tetrahydro-1(2H)-pyrazine core substituted with a 2,4-difluorophenyl group and a 4-nitrophenyl ester moiety. The nitro group enhances electron-withdrawing properties, while fluorine atoms on the aromatic ring modulate lipophilicity and electronic effects.
Properties
IUPAC Name |
(4-nitrophenyl) 4-(2,4-difluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4/c18-12-1-6-16(15(19)11-12)20-7-9-21(10-8-20)17(23)26-14-4-2-13(3-5-14)22(24)25/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSKCLYVSRGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)F)F)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4-nitrophenyl chloroformate under basic conditions to form the desired ester linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is common in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazinecarboxylates.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazine compounds, including 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The presence of the nitrophenyl group is believed to enhance the interaction with biological targets involved in tumor progression .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is thought to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activities against a range of pathogens. The unique structure allows for interactions that disrupt microbial growth, making it a candidate for further exploration in antibiotic development .
Polymer Science
The compound's unique chemical properties make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research has focused on synthesizing copolymers that include this compound to tailor specific functionalities such as increased thermal stability and improved solubility in organic solvents.
Sensor Development
Due to its electronic properties, this compound is being studied for use in sensor applications. Its ability to undergo redox reactions makes it a candidate for developing electrochemical sensors that detect various analytes, including environmental pollutants .
Study on Anticancer Activity
A recent study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against multiple cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, confirming the therapeutic potential of these compounds .
Development of Electrochemical Sensors
Another investigation focused on utilizing this compound in the design of electrochemical sensors for environmental monitoring. The study detailed the synthesis process and characterized the sensor's response to target analytes, showcasing its effectiveness in detecting low concentrations of pollutants .
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The compound’s structural analogues differ in substituents on the piperazine/pyrazine ring and ester groups. Key comparisons include:
Table 1: Molecular Properties of Selected Analogues
*Calculated based on structural formula.
Functional Group Impact
- Electron-Withdrawing Groups : The target compound’s 4-nitrophenyl and 2,4-difluorophenyl substituents enhance stability and polar interactions compared to ethyl or hydroxymethyl analogues .
- Fluorine Effects: The 2,4-difluorophenyl group increases lipophilicity and metabolic stability relative to non-fluorinated analogues (e.g., hydroxymethyl derivatives in ).
Biological Activity
4-Nitrophenyl 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound characterized by its unique structural features, including a tetrahydro-pyrazine ring and multiple aromatic systems. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of nitro and difluoro substituents enhances its reactivity and solubility, making it an interesting candidate for further research.
| Property | Value |
|---|---|
| Molecular Weight | 363.32 g/mol |
| IUPAC Name | (4-nitrophenyl) 4-(2,4-difluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Its structural similarity to other known bioactive compounds suggests that it may modulate enzymatic activities and cellular signaling pathways.
Potential Biological Activities
- Anti-inflammatory : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Antimicrobial : The presence of the nitrophenyl group may enhance antibacterial activity.
- Anticancer : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
Case Studies
- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of related pyrazine derivatives, compounds with similar structures exhibited significant inhibition of nitric oxide production in macrophages, suggesting a potential pathway for therapeutic application against inflammatory diseases.
- Antimicrobial Properties : A series of derivatives were tested against various bacterial strains. The results indicated that compounds with nitro substituents showed enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications .
- Anticancer Effects : Molecular docking studies revealed that this compound could bind effectively to targets involved in cancer progression, such as protein kinases. The binding affinity was comparable to known inhibitors, indicating its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds to understand its uniqueness:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Nitrophenyl 4-(2,4-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate | Moderate anticancer activity | Lacks difluoro substitution |
| Ethyl 4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate | Antibacterial | Similar tetrahydropyridine structure |
| 3,5-Difluorophenyl 1-(4-nitrophenyl)pyrazole | Antiviral | Contains pyrazole instead of pyrazine |
Q & A
Q. What meta-analysis frameworks integrate its structure-activity relationships with similar piperazine derivatives?
- Methodological Answer :
- Data Mining : Aggregate bioactivity data from ChEMBL and PubChem to build a SAR matrix .
- Network Pharmacology : Construct interaction networks (Cytoscape) linking structural motifs to target pathways (e.g., GPCRs, ion channels) .
- Bayesian Statistics : Apply Bayesian models (e.g., Pipeline Pilot) to prioritize analogs for synthesis based on multi-parametric optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
